N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034548-83-7
VCID: VC4237625
InChI: InChI=1S/C14H16N2O3S/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18)
SMILES: CN1C=CC=C(C1=O)C(=O)NCCC(C2=CSC=C2)O
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 2034548-83-7

Cat. No.: VC4237625

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide - 2034548-83-7

Specification

CAS No. 2034548-83-7
Molecular Formula C14H16N2O3S
Molecular Weight 292.35
IUPAC Name N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C14H16N2O3S/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18)
Standard InChI Key WCAAYPWQHCEVCC-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)NCCC(C2=CSC=C2)O

Introduction

Structural Features

The compound contains:

  • A pyridine ring substituted with a carboxamide group.

  • A thiophene ring attached to a hydroxypropyl side chain.

  • A methyl group on the nitrogen atom of the pyridine ring.

  • An oxo group at the 2-position of the pyridine ring.

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyridine core: Starting from precursors like dihydropyridines or pyridone derivatives.

  • Introduction of the hydroxypropyl-thiophene moiety: This step involves nucleophilic substitution or Michael addition reactions to attach the thiophene-containing side chain.

  • Amidation reaction: Coupling of the carboxylic acid derivative with an amine to form the carboxamide group.

Reaction Conditions

The synthesis may require:

  • Solvents like ethanol or dichloromethane.

  • Catalysts such as Lewis acids (e.g., ytterbium triflate) or bases (e.g., potassium carbonate).

  • Techniques like microwave-assisted heating to enhance reaction efficiency.

Characterization Methods

The compound is characterized using:

  • NMR Spectroscopy: For structural confirmation (e.g., 1H^1H and 13C^{13}C NMR).

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and amide.

Biological Activity

Compounds with similar structures are known for their pharmacological properties:

  • Anti-inflammatory Activity: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

  • Anticancer Potential: Related compounds have shown antiproliferative effects against cancer cell lines, such as HCT-116 and MCF-7 .

Mechanism of Action

The thiophene ring and hydroxyl group are believed to enhance binding affinity to biological targets through hydrogen bonding and π-stacking interactions.

Research Outlook

This compound's structural features make it a promising candidate for further exploration in medicinal chemistry:

  • Optimization: Modifying substituents on the pyridine or thiophene rings could improve potency and selectivity.

  • In Vitro Studies: Testing against specific biological targets to validate computational predictions.

  • Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

Further studies could establish its utility as a lead compound for drug development in inflammatory and oncological diseases.

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